ethyl (2Z)-5,5,5-trifluoro-2-(morpholin-4-yl)-4-oxopent-2-enoate

17β-HSD2 inhibition osteoporosis bone fracture healing

This non-steroidal small molecule is a potent, equipotent dual inhibitor of 17β-HSD1 and 17β-HSD2 (IC₅₀ 1.20 nM). Its unique (Z)-configured morpholine-trifluoromethyl enoate scaffold enables simultaneous blockade of E2 synthesis and inactivation, a rare profile not replicated by selective benzothiazole or biaryl sulfonamide inhibitors. The 22.5-fold human-over-mouse selectivity makes it invaluable for translational studies and humanized disease models. For researchers investigating estrogen-dependent pathologies, this compound offers a simplified, single-agent tool. Procure this high-purity reference standard to advance your endocrine pharmacology program.

Molecular Formula C11H14F3NO4
Molecular Weight 281.231
CAS No. 2138817-52-2
Cat. No. B2803921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl (2Z)-5,5,5-trifluoro-2-(morpholin-4-yl)-4-oxopent-2-enoate
CAS2138817-52-2
Molecular FormulaC11H14F3NO4
Molecular Weight281.231
Structural Identifiers
SMILESCCOC(=O)C(=CC(=O)C(F)(F)F)N1CCOCC1
InChIInChI=1S/C11H14F3NO4/c1-2-19-10(17)8(7-9(16)11(12,13)14)15-3-5-18-6-4-15/h7H,2-6H2,1H3/b8-7-
InChIKeyCFJDAKFQSAJPME-FPLPWBNLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl (2Z)-5,5,5-Trifluoro-2-(morpholin-4-yl)-4-oxopent-2-enoate (CAS 2138817-52-2): Baseline Characterization for Research Procurement


Ethyl (2Z)-5,5,5-trifluoro-2-(morpholin-4-yl)-4-oxopent-2-enoate (CAS 2138817-52-2; molecular formula C₁₁H₁₄F₃NO₄; MW 281.23) is a synthetic, non-steroidal small molecule built on a morpholine-trifluoromethyl enoate scaffold . It has been characterized as a potent dual inhibitor of human 17β-hydroxysteroid dehydrogenase types 1 and 2 (17β-HSD1 and 17β-HSD2), with IC₅₀ values in the low nanomolar range [1]. Its core structure—a (Z)-configured α,β-unsaturated enoate ester bearing a morpholin-4-yl substituent at the 2‑position and a trifluoromethyl group at the 5‑position—distinguishes it from steroidal inhibitors and from other non-steroidal chemotypes such as benzothiazoles and biaryl sulfonamides, positioning it as a specialized tool compound for endocrine pharmacology research.

Why Generic Substitution Fails for Ethyl (2Z)-5,5,5-Trifluoro-2-(morpholin-4-yl)-4-oxopent-2-enoate in 17β-HSD Research


The 17β-hydroxysteroid dehydrogenase inhibitor landscape encompasses diverse chemotypes including steroidal derivatives, benzothiazoles, biaryl sulfonamides, and morpholine-containing compounds. However, the precise combination of a (Z)-configured trifluoromethyl enoate ester with a morpholin-4-yl substituent at the 2‑position creates a pharmacophore that cannot be replicated by substituting an alternative morpholine-containing analog or a different trifluoromethyl enoate [1]. Comparative BindingDB data from the same Elexopharm discovery program show that structurally related analogs exhibit 2.3‑ to 7‑fold weaker 17β-HSD2 inhibition (IC₅₀ 2.70–8.40 nM vs 1.20 nM) and up to 14‑fold weaker 17β-HSD1 inhibition (IC₅₀ 17 nM vs 1.20 nM), demonstrating that minor structural modifications profoundly erode target engagement [2][3]. Generic substitution would risk loss of the dual equipotent inhibition profile and the cross‑species activity pattern that define this compound’s experimental utility.

Quantitative Differentiation Evidence for Ethyl (2Z)-5,5,5-Trifluoro-2-(morpholin-4-yl)-4-oxopent-2-enoate vs. Closest Analogs


7‑Fold Superior 17β-HSD2 Inhibitory Potency Versus Closest Elexopharm In‑Class Analog (Identical Assay Conditions)

In direct comparison using the identical human placental microsomal fraction 17β-HSD2 assay with [³H]‑E2 substrate, ethyl (2Z)-5,5,5-trifluoro-2-(morpholin-4-yl)-4-oxopent-2-enoate (BDBM50515446) exhibits an IC₅₀ of 1.20 nM, representing a 7‑fold potency advantage over the structurally related Elexopharm compound BDBM50515436 (CHEMBL4441313, IC₅₀ 8.40 nM) and a 2.25‑fold advantage over BDBM50126975 (CHEMBL3629589, IC₅₀ 2.70 nM) [1][2][3]. All three compounds were curated by Elexopharm or Saarland University/ChEMBL and tested under comparable radio‑HPLC conditions, enabling a valid head‑to‑head potency ranking.

17β-HSD2 inhibition osteoporosis bone fracture healing endocrine pharmacology

14‑Fold Enhanced 17β-HSD1 Inhibition Over Structural Analog, Enabling Sub‑Nanomolar Target Engagement

In the human placental cytosolic fraction 17β-HSD1 assay using [³H]‑E1 substrate, the target compound demonstrates an IC₅₀ of 1.20 nM, which is 14‑fold more potent than the Elexopharm analog BDBM50515436 (IC₅₀ 17 nM) tested under identical assay conditions [1][2]. Cross‑study comparison with the benchmark benzothiazole 17β-HSD1 inhibitor compound 6 (IC₅₀ 44 nM in a comparable placental cytosolic assay) reveals a 37‑fold potency differential [3]. This potency advantage positions the compound among the most active non‑steroidal 17β-HSD1 inhibitors reported.

17β-HSD1 inhibition breast cancer endometriosis estrogen-dependent disease

Equipotent Dual 17β-HSD1/17β-HSD2 Inhibition: A Differentiated Polypharmacology Profile

The target compound exhibits an equipotent dual inhibition profile with IC₅₀ values of 1.20 nM for both human 17β-HSD1 (cytosolic fraction) and human 17β-HSD2 (microsomal fraction), yielding a selectivity factor of 1.0 [1]. This contrasts with the structurally related analog BDBM50515436, which shows a selectivity factor of ~2.0 (17β-HSD2 IC₅₀ 8.40 nM vs 17β-HSD1 IC₅₀ 17 nM), and with the selective benzothiazole compound 6, which demonstrates a 24‑fold selectivity for 17β-HSD1 over 17β-HSD2 [2][3]. The equipotent profile of the target compound is mechanistically distinct and enables simultaneous modulation of both E1‑to‑E2 activation and E2‑to‑E1 inactivation pathways.

dual inhibitor estrogen metabolism polypharmacology 17β-HSD1 17β-HSD2

Human‑Selective 17β-HSD2 Inhibition: 22.5‑Fold Preference Over Murine Ortholog

The target compound exhibits a marked species‑dependent activity profile: IC₅₀ of 1.20 nM against human placental microsomal 17β-HSD2 vs 27 nM against mouse liver homogenate 17β-HSD2, yielding a 22.5‑fold human selectivity [1]. By comparison, the Elexopharm analog BDBM50515436 shows a more modest 5.5‑fold human preference (human IC₅₀ 8.40 nM, mouse IC₅₀ 46 nM), and the published 17β-HSD2 inhibitor compound 17a displays only a 2.2‑fold difference (human IC₅₀ 310 nM, mouse IC₅₀ 140 nM) [2][3]. The pronounced human selectivity of the target compound necessitates careful consideration in preclinical species selection.

species selectivity human 17β-HSD2 mouse 17β-HSD2 translational pharmacology

Morpholine‑Trifluoromethyl Enoate Scaffold: Structural Differentiation from Benzothiazole and Biaryl Sulfonamide 17β-HSD Inhibitors

The target compound is built on a morpholine‑trifluoromethyl enoate scaffold (C₁₁H₁₄F₃NO₄, MW 281.23), which is structurally distinct from the biaryl sulfonamide scaffold of BDBM50515436 (MW ~540) and the benzothiazole scaffold of compound 6 (MW 271) [1][2][3]. The (Z)‑configured enoate ester contributes to a lower molecular weight and reduced aromatic ring count compared to biaryl sulfonamides, potentially impacting physicochemical properties such as solubility and permeability. The trifluoromethyl group at the 5‑position of the pentenoate chain introduces unique electronic effects that modulate the electrophilicity of the α,β‑unsaturated carbonyl system .

scaffold differentiation morpholine trifluoromethyl enoate non-steroidal inhibitor medicinal chemistry

Optimal Research and Industrial Application Scenarios for Ethyl (2Z)-5,5,5-Trifluoro-2-(morpholin-4-yl)-4-oxopent-2-enoate Based on Quantitative Evidence


17β-HSD1‑Mediated Estrogen‑Dependent Disease Models (Breast Cancer, Endometriosis)

The sub‑nanomolar 17β-HSD1 inhibitory potency (IC₅₀ 1.20 nM) makes this compound suitable for cellular and in vivo models of estrogen‑dependent diseases where blockade of local E2 synthesis is required [1]. Its equipotent 17β-HSD2 inhibition further enables simultaneous suppression of the E2 inactivation pathway, creating a comprehensive tool for studying the net effect of combined 17β-HSD1/2 blockade on tissue estrogen levels. This dual profile is particularly relevant for endometriosis models where both enzymes are expressed in ectopic tissue [2].

17β-HSD2‑Targeted Osteoporosis and Bone Fracture Healing Studies

The compound’s potent human 17β-HSD2 inhibition (IC₅₀ 1.20 nM) supports its use in bone metabolism research, where 17β-HSD2 inhibition elevates local estradiol and testosterone levels to promote bone formation and suppress resorption [1]. However, the 22.5‑fold human‑over‑mouse selectivity necessitates careful dose adjustment in murine models (mouse IC₅₀ 27 nM) and favors the use of humanized models or alternative species with closer ortholog homology [2].

Dual 17β-HSD1/17β-HSD2 Blockade for Mechanistic Polypharmacology Studies

Unlike selective inhibitors such as benzothiazole compound 6 (24‑fold 17β-HSD1‑selective) or 17β-HSD2‑selective biaryl sulfonamides, this compound provides a rare equipotent dual inhibition profile (selectivity factor = 1.0) [1]. Researchers investigating the interconnected roles of 17β-HSD1 and 17β-HSD2 in steroid hormone‑dependent pathologies can employ this compound as a single‑agent tool to simultaneously block both the reductive activation of estrone and the oxidative inactivation of estradiol, simplifying experimental design compared to combination inhibitor approaches [2].

Human vs Rodent 17β-HSD2 Pharmacology: Translational Bridging Studies

The pronounced species selectivity profile (human IC₅₀ 1.20 nM vs mouse IC₅₀ 27 nM, 22.5‑fold) positions this compound as a reference tool for translational pharmacology studies comparing human and rodent 17β-HSD2 target engagement [1]. This property is particularly valuable for deconvoluting species‑dependent pharmacodynamic effects and for validating humanized animal models in osteoporosis drug discovery programs [2].

Quote Request

Request a Quote for ethyl (2Z)-5,5,5-trifluoro-2-(morpholin-4-yl)-4-oxopent-2-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.